2-amino-3-(4-nitrophenyl)propanoic acid hydrate
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Overview
Description
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a derivative of phenylalanine, an amino acid. This compound is characterized by the presence of an amino group, a nitro group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate typically involves the nitration of phenylalanine derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the phenyl ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form 2-amino-3-(4-aminophenyl)propanoic acid.
Substitution: The amino and nitro groups can participate in various substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution
Major Products:
Reduction: 2-Amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
- 3-Amino-3-(4-nitrophenyl)propionic acid
- 2-Amino-3-(2-nitrophenyl)propanoic acid
- 2-Amino-3-(4-chlorophenyl)propanoic acid
Comparison: 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is unique due to the presence of both an amino and a nitro group on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
1219413-86-1 |
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Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.2 |
Purity |
93 |
Origin of Product |
United States |
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